

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **DiSulfo-Cy5 alkyne**, a key reagent in modern bioconjugation. It details the molecule's chemical structure, physicochemical properties, and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to facilitate its use in laboratory settings.

Core Concepts: Structure and Properties

DiSulfo-Cy5 alkyne is a highly water-soluble, far-red fluorescent probe designed for covalent labeling of biomolecules. Its structure is built upon the robust and photostable Cyanine5 (Cy5) core. The key features of its design are:

- Cyanine5 Core: A pentamethine cyanine dye that provides strong absorption and fluorescence in the far-red region of the spectrum (around 650 nm), minimizing background fluorescence from biological samples.
- Two Sulfonate Groups (DiSulfo): The inclusion of two sulfonic acid groups (SO₃⁻) imparts
 high hydrophilicity to the molecule. This ensures excellent solubility in aqueous buffers,
 preventing aggregation and improving conjugation efficiency with proteins, nucleic acids, and
 other biomolecules in their native environment.[1][2]
- Terminal Alkyne Group: A reactive alkyne (C≡CH) handle enables covalent attachment to molecules containing an azide group via the highly efficient and specific Copper(I)-Catalyzed



Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3][4]

The chemical structure facilitates its use as a versatile tool for fluorescently labeling and detecting a wide array of biological targets.

Caption: Representative chemical structure of DiSulfo-Cy5 Alkyne.

Data Presentation: Physicochemical Properties

The quantitative characteristics of **DiSulfo-Cy5 alkyne** are critical for designing experiments, selecting appropriate instrumentation, and interpreting results. The data below is compiled from various suppliers.

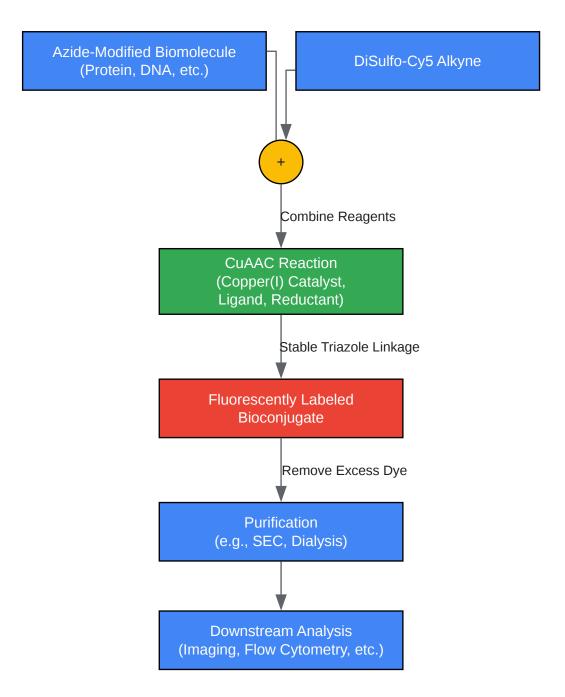
Property	Value	Reference(s)
Molecular Formula	C35H40N3NaO7S2	[1]
Molecular Weight	701.8 g/mol (as sodium salt)	[1]
787.96 g/mol (as free acid/protonated)	[4][5][6]	
Excitation Max (λex)	646 - 649 nm	[1][5][6]
Emission Max (λem)	662 - 671 nm	[1][5][6]
Extinction Coefficient (ε)	251,000 - 271,000 cm ⁻¹ M ⁻¹	[1][5]
Fluorescence Quantum Yield (Φ)	~0.28	[1]
Solubility	Water, DMSO, DMF	[1][4][5]
Storage Conditions	-20°C, desiccated and protected from light	[1][2][5]

Application Workflow: Bioconjugation via Click Chemistry

The primary application for **DiSulfo-Cy5 alkyne** is the fluorescent labeling of azide-modified biomolecules through a copper-catalyzed click reaction (CuAAC). This bioorthogonal reaction is



highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the function of sensitive biological samples.[7][8] The workflow involves reacting the alkyne-functionalized dye with an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule) in the presence of a copper(I) catalyst. This forms a stable, covalent triazole linkage.



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Caption: General workflow for bioconjugation using **DiSulfo-Cy5 alkyne**.



Experimental Protocols

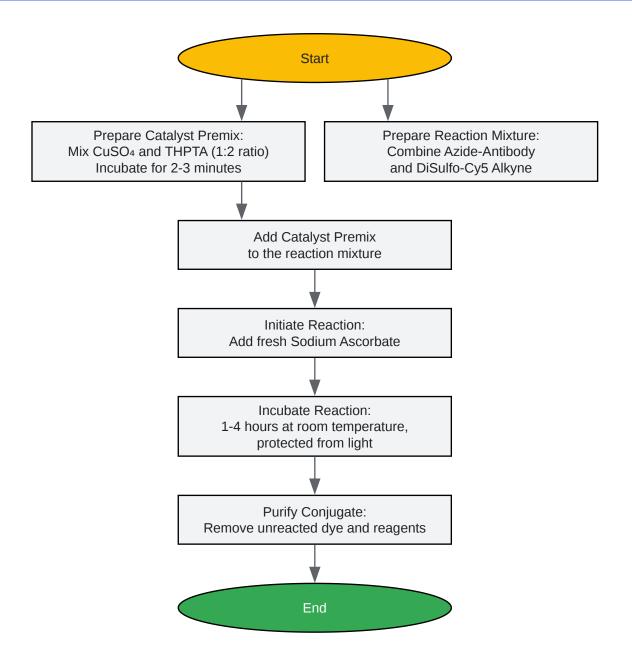
The following is a generalized protocol for labeling an azide-modified antibody with **DiSulfo-Cy5 alkyne**, adapted from established CuAAC methodologies for antibody-drug conjugates.[9] This protocol should be optimized for specific applications.

A. Materials Required

- · Antibody with an incorporated azide group
- DiSulfo-Cy5 alkyne
- Copper(II) Sulfate (CuSO₄)
- Ligand: e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) ion
- Reducing Agent: Sodium Ascorbate (freshly prepared)
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.2-7.8
- Solvent for dye: Anhydrous DMSO or DMF
- Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette
- B. Stock Solution Preparation
- DiSulfo-Cy5 Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
- THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
- C. Conjugation Protocol Workflow

The diagram below outlines the step-by-step process for the conjugation reaction.





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Caption: Step-by-step workflow for a typical CuAAC labeling experiment.

D. Detailed Reaction Steps

• Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 1 μ L of 100 mM CuSO₄ and 1 μ L of 200 mM THPTA). Let it stand for a few minutes to form the complex.[9]



- Reaction Setup: In a separate reaction tube, combine the azide-modified antibody solution
 with the DiSulfo-Cy5 alkyne stock solution. A molar excess of the dye (typically 4 to 10-fold)
 over the antibody is recommended.
- Catalyst Addition: Add the Cu(I)/THPTA premix to the antibody-dye mixture. A final concentration of 1-2 mM copper is often sufficient.
- Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Use a 5-10 fold molar excess of ascorbate over copper.
- Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature, protected from light. Reaction times may vary and require optimization.
- Purification: Following incubation, purify the labeled antibody conjugate from excess dye and reaction components using an appropriate method such as a desalting column (for SEC) or dialysis against PBS.
- Characterization: Confirm the degree of labeling and purity of the final conjugate using UV-Vis spectroscopy and SDS-PAGE.

This detailed guide provides the fundamental knowledge and practical steps required for the successful application of **DiSulfo-Cy5 alkyne** in advanced life science and drug development research. Its superior water solubility and efficient click-reactivity make it an invaluable tool for creating precisely labeled fluorescent bioconjugates.

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